
5-((Butylthio)methyl)-5-ethylbarbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Butylthio)methyl)-5-ethylbarbituric acid is a barbiturate derivative that has garnered interest in various fields of scientific research. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and anesthetic properties. This particular compound is characterized by the presence of a butylthio group attached to the methyl position and an ethyl group at the 5-position of the barbituric acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Butylthio)methyl)-5-ethylbarbituric acid typically involves the reaction of barbituric acid with butylthiol and ethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
-
Step 1: Formation of the Butylthio Intermediate
- React butylthiol with a suitable alkylating agent (e.g., methyl iodide) in the presence of a base to form the butylthio intermediate.
- Reaction conditions: Room temperature, solvent (e.g., ethanol), and a base (e.g., sodium hydroxide).
-
Step 2: Alkylation of Barbituric Acid
- React the butylthio intermediate with barbituric acid in the presence of an ethylating agent (e.g., ethyl bromide) to form this compound.
- Reaction conditions: Elevated temperature, solvent (e.g., dimethylformamide), and a base (e.g., potassium carbonate).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-((Butylthio)methyl)-5-ethylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the barbituric acid core can be reduced to form alcohols.
Substitution: The ethyl and butylthio groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Alkyl halides or aryl halides are used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
5-((Butylthio)methyl)-5-ethylbarbituric acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other barbiturate derivatives and heterocyclic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its sedative and anesthetic properties, as well as its potential use in the treatment of neurological disorders.
Industry: Used in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 5-((Butylthio)methyl)-5-ethylbarbituric acid involves its interaction with the central nervous system. The compound binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedation and anesthesia. The butylthio and ethyl groups contribute to the compound’s lipophilicity, allowing it to cross the blood-brain barrier more effectively.
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: A widely used barbiturate with similar sedative properties.
Thiopental: A barbiturate used for induction of anesthesia.
Secobarbital: A barbiturate with hypnotic properties.
Uniqueness
5-((Butylthio)methyl)-5-ethylbarbituric acid is unique due to the presence of the butylthio group, which imparts distinct chemical and pharmacological properties. This modification enhances its lipophilicity and potentially alters its interaction with biological targets compared to other barbiturates.
Properties
CAS No. |
67050-71-9 |
|---|---|
Molecular Formula |
C11H18N2O3S |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
5-(butylsulfanylmethyl)-5-ethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H18N2O3S/c1-3-5-6-17-7-11(4-2)8(14)12-10(16)13-9(11)15/h3-7H2,1-2H3,(H2,12,13,14,15,16) |
InChI Key |
HVGGYULICYSPRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCC1(C(=O)NC(=O)NC1=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


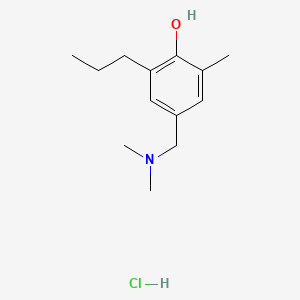
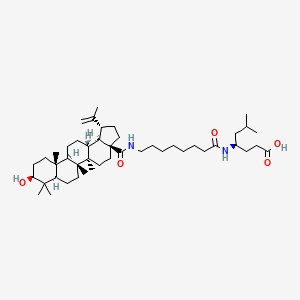
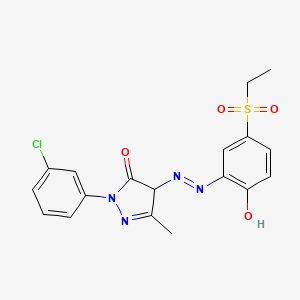


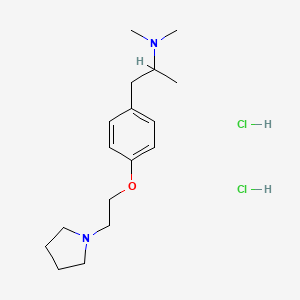
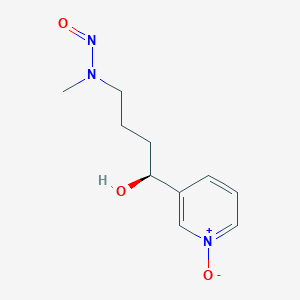
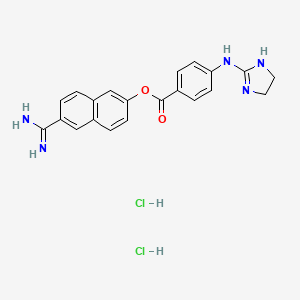

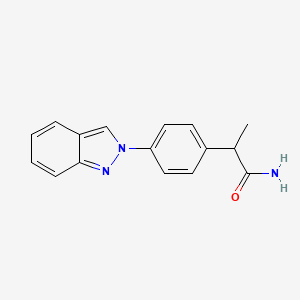
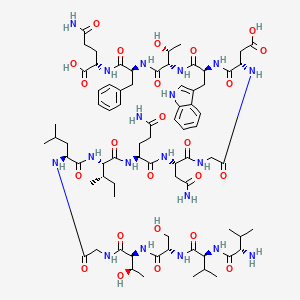

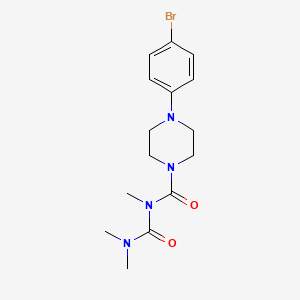
![N,N-diethyl-4-[(3-fluorophenyl)-piperidin-4-ylidenemethyl]benzamide](/img/structure/B12765172.png)
